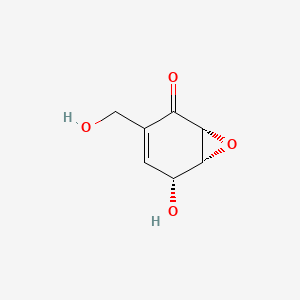
Epoxydon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxydon is a natural product found in Epicoccum sorghinum, Nigrospora, and other organisms with data available.
科学的研究の応用
Introduction to Epoxydon
This compound is a secondary metabolite produced by various fungi, particularly within the genera Phoma and Aspergillus. This compound has garnered attention due to its diverse biological activities, including antifungal, phytotoxic, and potential agricultural applications. Understanding the applications of this compound can provide insights into its role in agriculture, medicine, and biocontrol strategies.
Antifungal Properties
This compound exhibits significant antifungal activity against various plant pathogens. For instance, studies have shown that this compound derived from Phoma glomerata effectively controls clubroot disease in cruciferous crops caused by Plasmodiophora brassicae . This makes it a valuable candidate for developing biopesticides aimed at managing soil-borne diseases.
Phytotoxic Effects
Research indicates that this compound has phytotoxic effects on certain plant species. In one study, the compound was evaluated for its impact on etiolated wheat coleoptiles, showing that it inhibited growth at specific concentrations . This property can be harnessed for weed management in agricultural settings.
Zootoxicity
This compound has also been noted for its zootoxic properties, affecting aquatic organisms such as brine shrimp (Artemia salina). High concentrations of this compound resulted in significant larval mortality, suggesting its potential as a biocontrol agent against pests in aquaculture .
Biocontrol Agent
Given its antifungal and phytotoxic properties, this compound is being explored as a biocontrol agent in sustainable agriculture. Its ability to inhibit pathogenic fungi makes it an attractive alternative to synthetic fungicides. Preliminary screenings have demonstrated that this compound can effectively suppress rust diseases in legumes, indicating its potential for broader agricultural applications .
Herbicide Development
The phytotoxic effects of this compound can be further investigated to develop selective herbicides. By understanding the structure-activity relationship (SAR) of this compound and its derivatives, researchers can create targeted herbicides that minimize damage to desirable crops while effectively controlling weed populations .
Case Study 1: this compound from Marine Fungi
A study isolated this compound from marine-derived Aspergillus species associated with brown algae. This compound was tested for its antimicrobial properties and showed significant activity against various bacterial strains, indicating its potential use in both agricultural and pharmaceutical applications .
Case Study 2: Phoma glomerata and Clubroot Control
Research on Phoma glomerata demonstrated that the application of this compound significantly reduced the incidence of clubroot disease in crucifers. The study highlighted the efficacy of this compound as a natural fungicide, providing evidence for its integration into integrated pest management (IPM) strategies .
Comparative Analysis of this compound Derivatives
| Compound | Source | Activity Type | Efficacy Level |
|---|---|---|---|
| This compound | Phoma glomerata | Antifungal | High |
| (+)-epi-Epoformin | Diplodia quercivora | Phytotoxic | Moderate to High |
| De-epoxy-DON | Various fungi | Zootoxic | Moderate |
This table summarizes various compounds related to this compound, their sources, types of activity, and their efficacy levels based on current research findings.
特性
CAS番号 |
24292-29-3 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(1R,5R,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6-,7+/m1/s1 |
InChIキー |
VTLJDPHPVHSVGR-QXRNQMCJSA-N |
SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
異性体SMILES |
C1=C(C(=O)[C@H]2[C@@H]([C@@H]1O)O2)CO |
正規SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
Key on ui other cas no. |
24292-29-3 |
同義語 |
epoxydon |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















